molecular formula C14H18N2O B12811589 Indole, 5-hydroxy-3-(4-piperidylmethyl)- CAS No. 55818-14-9

Indole, 5-hydroxy-3-(4-piperidylmethyl)-

Cat. No.: B12811589
CAS No.: 55818-14-9
M. Wt: 230.31 g/mol
InChI Key: KJJHGJHFMCUPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole, 5-hydroxy-3-(4-piperidylmethyl)- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Indole, 5-hydroxy-3-(4-piperidylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid, while reduction may produce indoline derivatives .

Scientific Research Applications

Indole, 5-hydroxy-3-(4-piperidylmethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

    Biology: Studied for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Indole, 5-hydroxy-3-(4-piperidylmethyl)- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, modulating cellular responses. The exact pathways depend on the specific biological context and the target cells or tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole, 5-hydroxy-3-(4-piperidylmethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

CAS No.

55818-14-9

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-indol-5-ol

InChI

InChI=1S/C14H18N2O/c17-12-1-2-14-13(8-12)11(9-16-14)7-10-3-5-15-6-4-10/h1-2,8-10,15-17H,3-7H2

InChI Key

KJJHGJHFMCUPLT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CNC3=C2C=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.